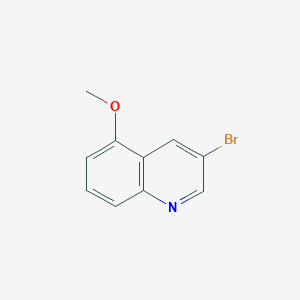

3-Bromo-5-methoxyquinoline

Overview

Description

3-Bromo-5-methoxyquinoline is a halogenated quinoline derivative, a class of compounds known for their diverse biological activities and applications in drug discovery. While the provided papers do not directly discuss 3-Bromo-5-methoxyquinoline, they do provide insights into the synthesis, structure, and reactivity of closely related quinoline derivatives, which can be informative for understanding the properties and potential applications of 3-Bromo-5-methoxyquinoline.

Synthesis Analysis

The synthesis of halogenated quinolines, such as 3-Bromo-5-methoxyquinoline, often involves multi-step routes starting from readily available substrates. For instance, a practical and scalable route for synthesizing 4-bromo-3-fluoro-6-methoxyquinoline is presented, which could be adapted for the synthesis of 3-Bromo-5-methoxyquinoline by modifying the starting materials and reaction conditions . Additionally, regioselective synthesis methods have been developed for 3-bromoquinoline derivatives, which could be applicable to the synthesis of 3-Bromo-5-methoxyquinoline by choosing appropriate starting materials and reaction partners .

Molecular Structure Analysis

The molecular structure of halogenated quinolines can be elucidated using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry, as well as X-ray diffraction for crystal structure determination . Density functional theory (DFT) calculations can further confirm the molecular structure and provide insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Halogenated quinolines participate in various chemical reactions, including palladium-catalyzed cross-coupling, which can be used to introduce aryl groups at the brominated position . The presence of a bromine atom can also facilitate the formation of bromonium ylides, which are intermediates in the synthesis of other complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinolines, such as 3-Bromo-5-methoxyquinoline, can be influenced by the presence of halogen and methoxy substituents. These substituents can affect the compound's reactivity, boiling and melting points, solubility, and stability. The molecular electrostatic potential and frontier molecular orbitals, investigated by DFT, provide information on the reactivity and interaction of these compounds with biological targets . Additionally, weak hydrogen bonding interactions can contribute to the solid-state packing of these molecules, influencing their crystal properties .

Scientific Research Applications

Synthesis of Antibiotics and Antimicrobial Agents

- Halogenated quinoline building blocks, such as 4-bromo-3-fluoro-6-methoxyquinoline, are crucial for the synthesis of antibiotics. These compounds have significant applications in antimicrobial drug discovery (Flagstad et al., 2014).

Development of Chemotherapeutic Agents

- Compounds like 6-bromo-2-methoxyquinoline have shown potential as inhibitors of steroid 5alpha reductases, suggesting their utility in developing new chemotherapeutic agents (Baston et al., 2000).

Advancements in Organic Synthesis Techniques

- The development of new synthetic methods for brominated methoxyquinolines, including 3-Bromo-5-methoxyquinoline, is a significant advancement in organic synthesis. These methods allow for the preparation of polyfunctional brominated compounds under mild conditions, which are valuable in various chemical syntheses (Çakmak & Ökten, 2017).

Drug Discovery and Medicinal Chemistry

- The synthesis of derivatives of quinolines, including 3-Bromo-5-methoxyquinoline, plays a significant role in drug discovery. For example, derivatives of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline are being explored for their potential in treating tuberculosis (Sun Tie-min, 2009).

Exploration of Heterocyclic Compounds in Medicinal Chemistry

- Research into bromoquinolines, including 3-bromo-5-methoxyquinoline, has led to insights into the reactivity of the quinoline ring-system. This knowledge is crucial for the synthesis of complex medicinal compounds (Håheim et al., 2019).

Development of Fluorescent Chemosensors

- Bromoquinolines, such as 3-Bromo-5-methoxyquinoline, have been used in the development of chemosensors. These sensors can detect specific metal ions, like cadmium, which is vital for environmental monitoring and food safety (Prodi et al., 2001).

Safety and Hazards

properties

IUPAC Name |

3-bromo-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNTOJIDPGGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631114 | |

| Record name | 3-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1416438-38-4 | |

| Record name | 3-Bromo-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

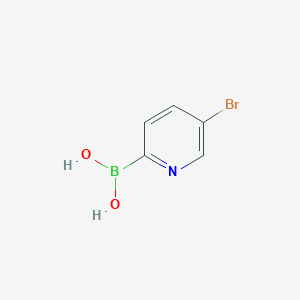

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)